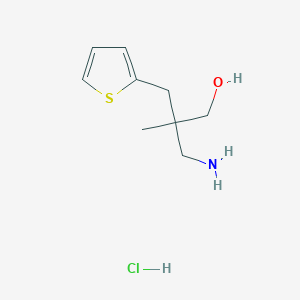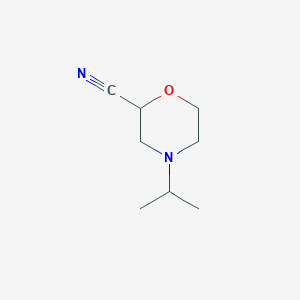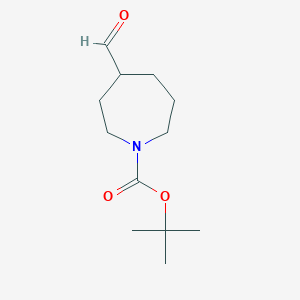
1,3-Dichloro-2-(2-chloroethyl) benzene
Vue d'ensemble
Description
1,3-Dichloro-2-(2-chloroethyl) benzene is a chemical compound with the molecular formula C8H7Cl3 . It has a molecular weight of 209.5 g/mol . The IUPAC name for this compound is 1,3-dichloro-2-(2-chloroethyl)benzene .
Molecular Structure Analysis
The molecular structure of 1,3-Dichloro-2-(2-chloroethyl) benzene consists of a benzene ring with two chlorine atoms and a 2-chloroethyl group attached to it . The InChI string representation of the molecule isInChI=1S/C8H7Cl3/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 . Physical And Chemical Properties Analysis
1,3-Dichloro-2-(2-chloroethyl) benzene has several computed properties. It has a molecular weight of 209.5 g/mol, and its exact mass and monoisotopic mass are both 207.961333 g/mol . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . Its topological polar surface area is 0 Ų . The heavy atom count is 11 . The compound is covalently bonded as a single unit .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
A practical synthesis method for 1,2-bis(trimethylsilyl)benzene derivatives from 1,2-dichlorobenzene has been developed, showing the versatility of chlorobenzene derivatives in organic synthesis (Kitamura, Gondo, & Katagiri, 2013) Synthesis of 1,2-bis(trimethylsilyl)benzene derivatives.
Mass-analyzed threshold ionization (MATI) spectroscopy has been applied to study the ionic properties of halogenated benzenes, highlighting their potential in understanding the electronic structures of complex organic molecules (Krüger, Witte, Helfrich, & Grotemeyer, 2015) MATI spectroscopy of halogenated benzenes.
Environmental and Materials Science
The sonolytic degradation of hazardous organic compounds, including chlorinated benzenes, in aqueous solutions has been explored, indicating potential environmental remediation applications (Okuno, Yim, Mizukoshi, Nagata, & Maeda, 2000) Sonolytic degradation of hazardous organic compounds.
The structure of ionic liquid-benzene mixtures has been investigated, providing insights into the interactions between organic and ionic liquids, which could influence the design of new solvents and catalytic systems (Deetlefs, Hardacre, Nieuwenhuyzen, Sheppard, & Soper, 2005) Structure of ionic liquid-benzene mixtures.
Catalysis and Chemical Transformations
- Catalytic oxidation studies of chlorinated benzenes over V2O5/TiO2 catalysts have provided insights into the degradation pathways of these compounds, relevant for pollution control and chemical synthesis (Lichtenberger & Amiridis, 2004) Catalytic oxidation of chlorinated benzenes.
Propriétés
IUPAC Name |
1,3-dichloro-2-(2-chloroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFHBHKYFGRDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287539 | |
| Record name | 1,3-Dichloro-2-(2-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-(2-chloroethyl) benzene | |
CAS RN |
958027-87-7 | |
| Record name | 1,3-Dichloro-2-(2-chloroethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958027-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-2-(2-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride](/img/structure/B1376642.png)

![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)





![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1376659.png)

![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)


